

The Analytical Imperative: Why Cross-Reference Spectral Data?

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Compound of Interest

Compound Name: 2-Butanone, 4-methoxy-

Cat. No.: B1360277

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In the realm of chemical analysis, relying on a single data point is a precarious approach. Cross-referencing spectral data from multiple techniques provides a multi-faceted confirmation of a molecule's identity, purity, and structure. For a compound like 4-methoxy-2-butanone, which serves as a key intermediate in various synthetic pathways^{[1][2]}, rigorous characterization is not just good practice; it is a necessity to ensure the integrity of downstream applications. This guide will delve into the spectral signatures of 4-methoxy-2-butanone and compare them with structurally similar ketones to highlight the subtle yet critical differences that enable confident identification.

Spectral Profile of 4-Methoxy-2-butanone

4-Methoxy-2-butanone (CAS: 6975-85-5) is a simple ketone with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .^{[3][4]} Its structure lends itself to a straightforward yet distinct spectral fingerprint.

Caption: Molecular structure of 4-methoxy-2-butanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-methoxy-2-butanone is characterized by four distinct signals, each corresponding to a unique proton environment.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.64	t	2H	-CH ₂ -O-
3.33	s	3H	-O-CH ₃
2.69	t	2H	-C(=O)-CH ₂ -
2.18	s	3H	-C(=O)-CH ₃

Data sourced from
ChemicalBook.[\[5\]](#)

The triplet at 3.64 ppm corresponds to the methylene protons adjacent to the ether oxygen, split by the neighboring methylene group. The singlet at 3.33 ppm is characteristic of the methoxy protons. The triplet at 2.69 ppm represents the methylene protons adjacent to the carbonyl group, split by the adjacent methylene protons. Finally, the singlet at 2.18 ppm is assigned to the methyl protons of the acetyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides complementary information, identifying the five unique carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
207.8	C=O
68.1	-CH ₂ -O-
58.7	-O-CH ₃
44.9	-C(=O)-CH ₂ -
29.9	-C(=O)-CH ₃

Data sourced from Guidechem.[\[3\]](#)

The downfield signal at 207.8 ppm is indicative of the carbonyl carbon. The signals at 68.1 ppm and 58.7 ppm correspond to the carbons of the ether functional group, while the peaks at 44.9

ppm and 29.9 ppm are assigned to the carbons of the ethyl ketone moiety.

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in 4-methoxy-2-butanone.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
2971, 2933, 2828	C-H Stretch	Alkyl (CH ₃ , CH ₂)
1713	C=O Stretch	Ketone
1420	C-H Bend	Alkyl

Data sourced from

Benchchem.[\[2\]](#)

The strong absorption band at 1713 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a ketone. The series of peaks between 2828 cm⁻¹ and 2971 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and methylene groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-methoxy-2-butanone results in a characteristic fragmentation pattern.

m/z	Relative Intensity	Possible Fragment
102	Low	[M] ⁺ (Molecular Ion)
87	Moderate	[M - CH ₃] ⁺
58	High	[CH ₂ =C(OH)CH ₃] ⁺
45	High	[CH ₂ OCH ₃] ⁺
43	Base Peak	[CH ₃ CO] ⁺

Data sourced from NIST

WebBook.[\[6\]](#)

The molecular ion peak is observed at m/z 102. The base peak at m/z 43 corresponds to the stable acylium ion. Other significant fragments arise from cleavage alpha to the carbonyl group and rearrangements.

Comparative Spectral Analysis: Distinguishing 4-Methoxy-2-butanone from Alternatives

To underscore the importance of comprehensive spectral analysis, we will compare the data for 4-methoxy-2-butanone with three structurally related ketones: 4-ethoxy-2-butanone, 5-methoxy-2-pentanone, and 3-methyl-2-butanone.

Caption: Workflow for comparative spectral analysis.

¹H NMR Comparison

Compound	Key Distinguishing ¹ H NMR Signals (ppm)
4-Methoxy-2-butanone	3.64 (t, 2H), 3.33 (s, 3H), 2.69 (t, 2H), 2.18 (s, 3H)
4-Ethoxy-2-butanone	~3.5 (q, 2H, -O-CH ₂ -CH ₃), ~1.2 (t, 3H, -O-CH ₂ -CH ₃) ^[7]
5-Methoxy-2-pentanone	~3.3 (s, 3H, -O-CH ₃), additional methylene signals
3-Methyl-2-butanone	~2.8 (septet, 1H, -CH-), ~1.1 (d, 6H, -CH(CH ₃) ₂) ^[8]

The presence of a quartet and a triplet for the ethoxy group in 4-ethoxy-2-butanone and the characteristic septet and doublet for the isopropyl group in 3-methyl-2-butanone are clear differentiating features. 5-Methoxy-2-pentanone would show an additional methylene group signal compared to 4-methoxy-2-butanone.

¹³C NMR Comparison

Compound	Key Distinguishing ^{13}C NMR Signals (ppm)
4-Methoxy-2-butanone	207.8, 68.1, 58.7, 44.9, 29.9
4-Ethoxy-2-butanone	~66.0 (-O-CH ₂ -CH ₃), ~15.0 (-O-CH ₂ -CH ₃) ^[9]
5-Methoxy-2-pentanone	Additional signal for the extra methylene carbon
3-Methyl-2-butanone	~210.2 (C=O), ~45.2 (-CH-), ~22.0, ~16.7 (-CH(CH ₃) ₂) ^[8]

The chemical shifts of the carbons in the ether and alkyl portions of the molecules provide clear distinctions between the alternatives.

IR Spectroscopy Comparison

Compound	Key Distinguishing IR Bands (cm ⁻¹)
4-Methoxy-2-butanone	~1713 (C=O)
4-Ethoxy-2-butanone	~1715 (C=O)
5-Methoxy-2-pentanone	~1717 (C=O)
3-Methyl-2-butanone	~1715 (C=O)

While the C=O stretch is present in all compounds, subtle shifts can be observed. However, IR is less definitive for distinguishing these isomers than NMR. The fingerprint region would show more significant differences.

Mass Spectrometry Comparison

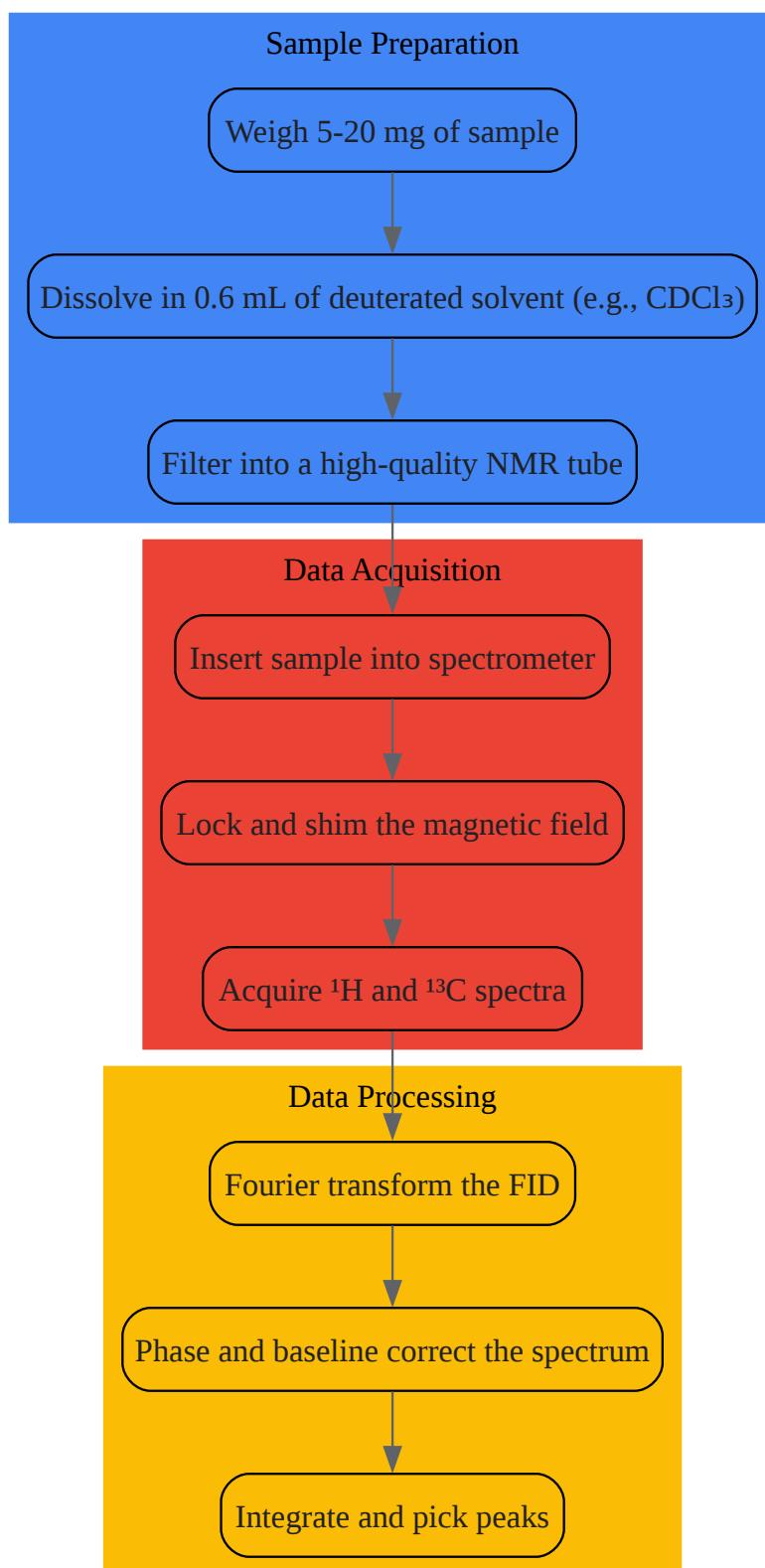
Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Methoxy-2-butanone	102	87, 58, 45, 43
4-Ethoxy-2-butanone	116 ^[10]	59 ([CH ₂ OCH ₂ CH ₃] ⁺), 43
5-Methoxy-2-pentanone	116 ^[11]	45 ([CH ₂ OCH ₃] ⁺), 43
3-Methyl-2-butanone	86 ^[8]	71, 43

The molecular ion peak is a definitive differentiator. Additionally, the fragmentation patterns, particularly the fragments containing the ether group, are unique to each compound.

Self-Validating Experimental Protocols

The trustworthiness of spectral data hinges on the robustness of the experimental methodology. The following protocols are designed to be self-validating, incorporating best practices for sample preparation and data acquisition.

NMR Spectroscopy Protocol

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Caption: Standard operating procedure for NMR spectroscopy.

Step-by-Step Methodology:

- Sample Preparation:

- Accurately weigh 5-20 mg of 4-methoxy-2-butanone for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.[12] The precision of this step is critical for any quantitative analysis.
- Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3), and gently agitate until the sample is fully dissolved. The choice of solvent is crucial to avoid interfering signals.[12]
- Filter the solution through a pipette with a small cotton or glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.[13][14]

- Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is arguably the most critical step for obtaining high-resolution spectra.
- Acquire the free induction decay (FID) using standard acquisition parameters for ^1H and ^{13}C NMR.

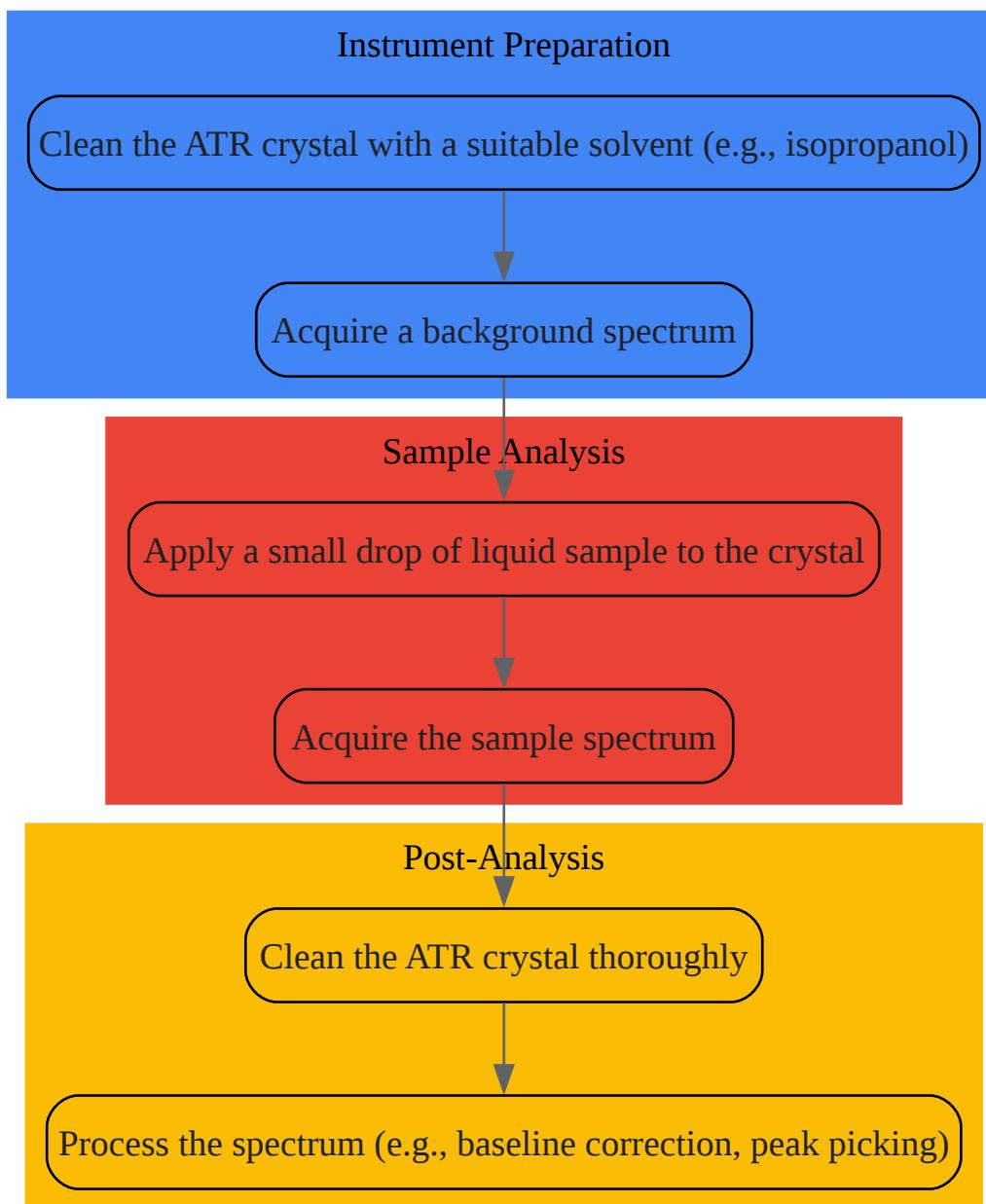
- Data Processing:

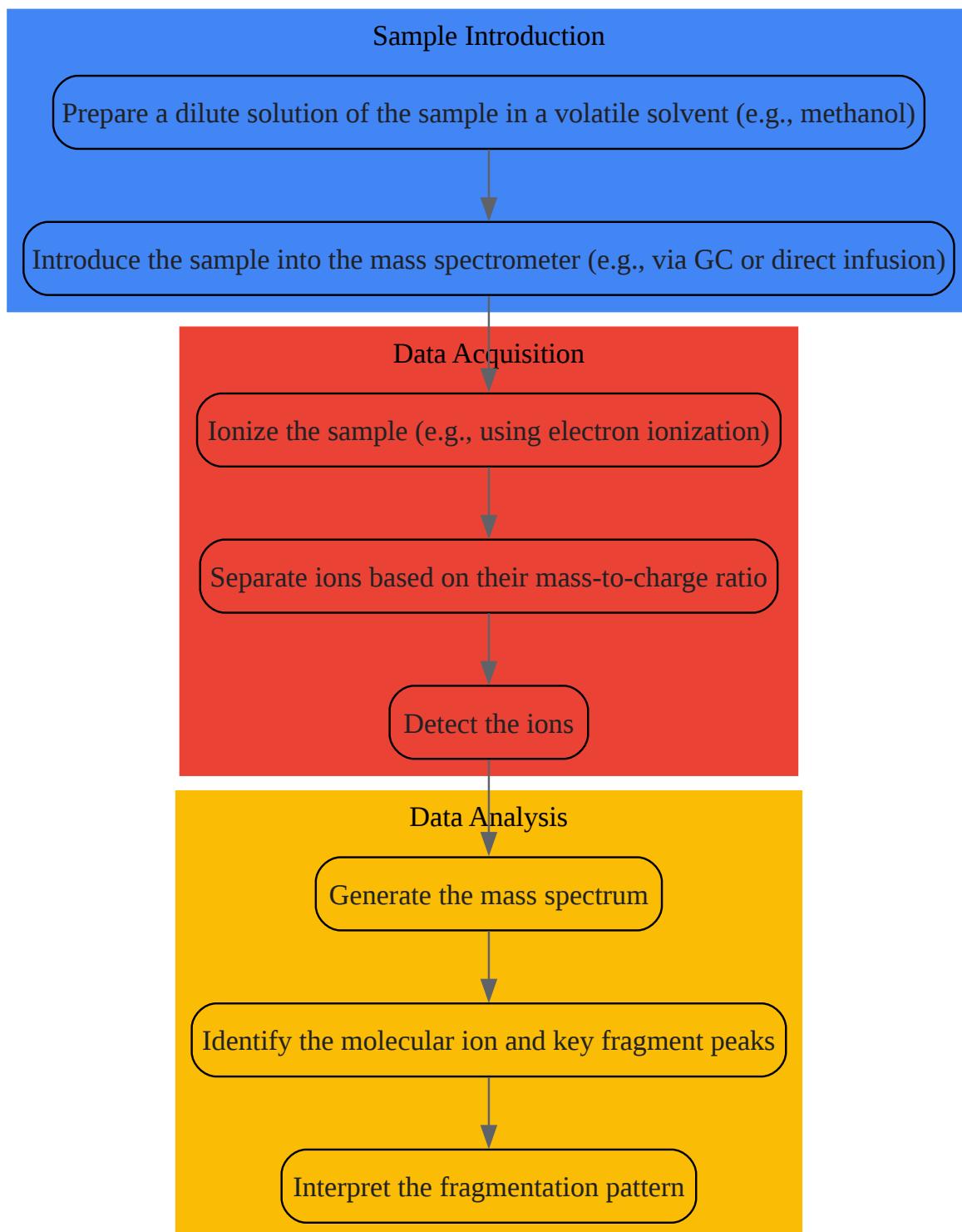
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Perform phase and baseline correction to ensure accurate peak shapes and integrals.
- Integrate the signals and pick the peaks to determine their chemical shifts.

Causality and Trustworthiness: Following a consistent and meticulous sample preparation routine minimizes variability and ensures reproducibility.[12][15] Using high-quality NMR tubes

reduces distortions in the magnetic field.[13] Proper shimming directly impacts the resolution and lineshape of the NMR signals.

ATR-FTIR Spectroscopy Protocol



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